Scientific Field: This application falls under the field of Nuclear Magnetic Resonance (NMR) Spectroscopy.
Summary of the Application: p-Xylene-d10 is a deuterated derivative of p-xylene and is used as an NMR solvent . NMR spectroscopy is a powerful and theoretically complex analytical tool that is used in quality control and research for determining the content and purity of a sample as well as its molecular structure.
Methods of Application: In NMR spectroscopy, p-Xylene-d10 is used as a solvent. The sample to be analyzed is dissolved in p-Xylene-d10, and then the solution is placed in an NMR spectrometer. The spectrometer uses a strong magnetic field to align the nuclei of the atoms in the sample. Then, radio waves are applied to disrupt this alignment, and the energy absorbed and released is measured to produce an NMR spectrum .
Results or Outcomes: The NMR spectrum produced provides detailed information about the structure of the sample, including the types of atoms present, their quantities, and how they are bonded to each other .
Scientific Field: This application falls under the field of Gas Chromatography-Mass Spectrometry (GC/MS).
Summary of the Application: p-Xylene-d10 may be used as an internal standard (IS) for GC/MS analysis of volatile organic compounds in the emissions from a landfill .
Methods of Application: In GC/MS analysis, p-Xylene-d10 is used as an internal standard. The sample to be analyzed is mixed with a known amount of p-Xylene-d10, and then the mixture is injected into the GC/MS instrument. The instrument separates the components of the mixture and measures their relative abundances .
Results or Outcomes: The GC/MS analysis provides a detailed breakdown of the components present in the sample. The presence of p-Xylene-d10 as an internal standard allows for more accurate quantification of the other components .
Scientific Field: This application falls under the field of Atmospheric Chemistry.
Summary of the Application: p-Xylene-d10 is an anthropogenic volatile organic compound (VOC) that is useful for the formation of secondary organic aerosol (SOA) . SOAs play a significant role in air quality, climate, and human health.
Methods of Application: In atmospheric chemistry, p-Xylene-d10 is released into the atmosphere where it undergoes oxidation reactions to form SOA . The SOA particles can then be collected and analyzed to understand their composition and potential impacts.
Results or Outcomes: The formation of SOA from p-Xylene-d10 helps to understand the processes involved in air pollution and climate change . It also provides insights into the potential health impacts of these particles.
Scientific Field: This application falls under the field of Electrochemistry and Battery Technology.
Summary of the Application: p-Xylene has been used as an overcharge protectant for lithium-ion batteries . This helps to improve the safety and longevity of the batteries.
Methods of Application: In battery technology, p-Xylene-d10 is added to the electrolyte solution of a lithium-ion battery . When the battery is overcharged, the p-Xylene-d10 undergoes a reaction that consumes the excess charge, preventing damage to the battery.
Results or Outcomes: The use of p-Xylene-d10 as an overcharge protectant can significantly improve the safety and lifespan of lithium-ion batteries .
Scientific Field: This application falls under the field of Organic Chemistry.
Summary of the Application: p-Xylene-d10 is used in the formation of 4-n-alkyloxy-4’-cyanobiphenyls . These compounds are of interest in the field of liquid crystal technology.
Methods of Application: In organic chemistry, p-Xylene-d10 is used as a starting material. It undergoes a series of reactions to form 4-n-alkyloxy-4’-cyanobiphenyls . The resulting compounds can then be analyzed and used in the development of liquid crystal technologies.
Results or Outcomes: The formation of 4-n-alkyloxy-4’-cyanobiphenyls from p-Xylene-d10 provides valuable insights into the synthesis of complex organic compounds. It also contributes to the advancement of liquid crystal technology .
Scientific Field: This application falls under the field of Industrial Chemistry.
Summary of the Application: p-Xylene is the starting material for terephthalic acid, one of the monomers used in polyester production .
Methods of Application: In industrial chemistry, p-Xylene-d10 is oxidized to form terephthalic acid . This acid is then used as a monomer in the production of polyesters.
Results or Outcomes: The use of p-Xylene-d10 in the production of terephthalic acid is a crucial step in the manufacture of polyesters . This has significant implications for industries such as textiles and packaging.
p-Xylene-d10, also known as 1,4-Dimethylbenzene-d10, is a deuterated isotopic variant of p-xylene, a common aromatic hydrocarbon. Its molecular formula is CD, and it has a molar mass of 116.23 g/mol. The compound is characterized by the substitution of ten hydrogen atoms in p-xylene with deuterium, which is a heavier isotope of hydrogen. This modification alters its physical and chemical properties, making it useful in various scientific applications, particularly in nuclear magnetic resonance spectroscopy due to its distinct spectral characteristics.
p-Xylene-d10 exists as a colorless liquid at room temperature with a melting point of approximately -25.2 °C and a boiling point ranging from 135 to 138 °C. It has a density of about 0.948 g/cm³ at 25 °C and is flammable with a flash point of 32 °C . The compound is soluble in organic solvents but has limited solubility in water (approximately 170 mg/L at 25 °C) and exhibits a log partition coefficient (log K) of 3.12, indicating its hydrophobic nature .
p-Xylene-d10 is synthesized through several methods that typically involve the use of deuterated reagents:
These methods allow for the selective incorporation of deuterium into the aromatic structure while maintaining the integrity of the compound.
p-Xylene-d10 finds utility in various fields:
p-Xylene-d10 shares similarities with several other compounds within the class of aromatic hydrocarbons. Below is a comparison highlighting its uniqueness:
Compound | Molecular Formula | Molar Mass (g/mol) | Key Features |
---|---|---|---|
p-Xylene | CH | 106.16 | Common aromatic hydrocarbon; widely used solvent |
o-Xylene | CH | 106.16 | Isomeric form; different physical properties |
m-Xylene | CH | 106.16 | Another isomer; similar reactivity but distinct NMR |
Toluene | CH | 92.14 | Methyl-substituted benzene; lower boiling point |
Benzene | CH | 78.11 | Parent compound; foundational structure for aromatics |
p-Xylene-d10's uniqueness lies in its isotopic composition, which allows for specific applications in research that require differentiation from non-deuterated counterparts. Its ability to provide clear NMR signals makes it invaluable for studies involving complex mixtures or reaction mechanisms.
Flammable;Irritant